Galantamine hydrobromide

Catalog No.
S1526904
CAS No.
193146-85-9
M.F
C17H22BrNO3
M. Wt
368.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galantamine hydrobromide

CAS Number

193146-85-9

Product Name

Galantamine hydrobromide

IUPAC Name

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide

Molecular Formula

C17H22BrNO3

Molecular Weight

368.3 g/mol

InChI

InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1

InChI Key

QORVDGQLPPAFRS-XPSHAMGMSA-N

SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br

Synonyms

(4aR,6S,8aR)-rel-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol Hydrobromide; (4aα,6β,8aR*)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol Hydrobromide; (±)-Galantamine

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br

Alzheimer’s Disease Treatment

Field: Medical Science, Neurology

Application Summary: GH is widely used for the treatment of Alzheimer’s disease and various other memory impairments .

Methods of Application: The oral delivery of GH can cause side effects such as nausea, vomiting, and gastrointestinal disturbance . To avoid these side effects, transdermal delivery is being explored .

Results or Outcomes: The use of GH has shown improvement in the treatment of Alzheimer’s disease. Its poor brain penetration is a major obstacle that hampers its use .

Transdermal Drug Delivery

Field: Pharmaceutical Science

Application Summary: Thermoresponsive copolymer networks based on poly (N-isopropylacrylamide) are being studied as new platforms for potential transdermal GH delivery .

Methods of Application: Network films were drug loaded in GH aqueous solution and the main characteristics of the obtained GH delivery systems were evaluated .

Results or Outcomes: The GH release kinetic profiles in BS at 37 °C were established and discussed .

Controlled Drug Delivery for Dementia

Field: Biomedical Science

Application Summary: A smart copolymeric hydrogel was prepared for controlled delivery of GH .

Methods of Application: The synthesis of the hydrogel was executed through free radical polymerization using HPMC (Hydroxypropyl methylcellulose) and pectin as polymers and acrylic acid as monomer .

Results or Outcomes: The prepared HPMC-pectin-co-acrylic acid hydrogel showed good swelling and release kinetics, which may help greatly in providing controlled release drug effect leading to enhanced patient compliance for dementia patients .

Treatment of Schizophrenia and Mania

Field: Psychiatry

Application Summary: Clinical development of new indications of galanthamine is currently underway, such as improving cognitive impairment in schizophrenia and mania .

Methods of Application: The methods of application are currently under clinical development .

Smoking Cessation

Application Summary: Clinical development of new indications of GH is currently underway, such as smoking cessation .

Reversal of Scopolamine-Induced Amnesia

Field: Neuropharmacology

Application Summary: GH is a competitive and reversible inhibitor of acetylcholinesterase . It can partially reverse the effects of scopolamine-induced amnesia in rats .

Results or Outcomes: GH has been reported to improve learning and short-term memory in animal models .

Analgesic and Antitumor Effects

Field: Pharmacology

Application Summary: The Crinum species, which contain GH, have been used in traditional medicine for their analgesic and antitumor effects .

Antiviral Effects

Field: Virology

Application Summary: The Crinum species, which contain GH, have been used in traditional medicine for their antiviral effects .

Galantamine hydrobromide is a tertiary alkaloid derived from the bulbs of plants such as Galanthus nivalis (common snowdrop). It was first isolated in the Soviet Union during the 1940s and has since been recognized for its pharmacological properties, particularly as a reversible inhibitor of the enzyme acetylcholinesterase. This inhibition leads to increased levels of the neurotransmitter acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Galantamine hydrobromide is primarily used in the treatment of mild to moderate Alzheimer's disease and other cognitive impairments .

Galantamine's primary mechanism of action involves inhibiting the enzyme acetylcholinesterase (AChE) in the brain. AChE breaks down acetylcholine, a neurotransmitter vital for memory, learning, and other cognitive functions. By inhibiting AChE, galantamine increases acetylcholine levels, potentially improving these functions in Alzheimer's disease patients []. Additionally, galantamine may modulate nicotinic acetylcholine receptors, further influencing cholinergic signaling [].

Galantamine hydrobromide is generally well-tolerated, but side effects like nausea, vomiting, diarrhea, and dizziness can occur []. It can also interact with other medications, so consulting a healthcare professional before use is crucial [].

Data

LD50 (oral, rat) = 17 mg/kg [] (LD50 is the dose lethal to 50% of a test population)

Galantamine hydrobromide functions through a dual mechanism: it competitively inhibits acetylcholinesterase, preventing the breakdown of acetylcholine, and acts as an allosteric modulator of nicotinic acetylcholine receptors. The binding of galantamine to these receptors enhances their response to acetylcholine, further increasing neurotransmitter release. The chemical structure of galantamine includes a methoxy group and a tertiary amine, which contribute to its pharmacological activity .

The biological activity of galantamine hydrobromide is primarily linked to its effects on the central nervous system. By inhibiting acetylcholinesterase, it increases acetylcholine levels, which is crucial for memory and learning processes. Galantamine has been shown to improve cognitive function in patients with Alzheimer's disease and is also being investigated for potential benefits in other neurological disorders such as schizophrenia and bipolar disorder .

Additionally, galantamine's ability to modulate nicotinic receptors suggests it may have broader implications for conditions associated with cholinergic dysfunction .

The synthesis of galantamine hydrobromide has evolved significantly since its initial extraction from natural sources. Various synthetic routes have been developed, including:

  • Total Synthesis: Recent advances have focused on biomimetic approaches that mimic natural biosynthetic pathways. For example, researchers have reported a six-step total synthesis involving oxidative coupling reactions that yield galantamine with improved efficiency .
  • Extraction from Natural Sources: Although less common today due to scalability issues, galantamine can still be extracted from plants like snowdrop and other species in the Amaryllidaceae family .
  • Semi-synthetic Methods: These methods involve modifying naturally occurring alkaloids to produce galantamine derivatives .

Galantamine hydrobromide is primarily used for:

  • Alzheimer's Disease Treatment: It is FDA-approved for managing symptoms associated with mild to moderate Alzheimer's disease.
  • Cognitive Impairment: Research is ongoing into its efficacy for cognitive impairments related to various psychiatric disorders.
  • Neuromuscular Blockade Reversal: Historically, it has been utilized in clinical settings to reverse neuromuscular blockade during surgical procedures .

Several compounds share structural or functional similarities with galantamine hydrobromide. These include:

Compound NameMechanism of ActionUnique Features
DonepezilAcetylcholinesterase inhibitorSelective for brain AChE; longer half-life
RivastigmineAcetylcholinesterase inhibitorAlso inhibits butyrylcholinesterase; transdermal patch available
TacrineAcetylcholinesterase inhibitorFirst AChE inhibitor used for Alzheimer's; hepatotoxicity concerns

Galantamine stands out due to its dual action on both acetylcholinesterase inhibition and nicotinic receptor modulation, making it unique among these compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

367.07831 g/mol

Monoisotopic Mass

367.07831 g/mol

Heavy Atom Count

22

UNII

5N4SA4KQX9
MJ4PTD2VVW

GHS Hazard Statements

Aggregated GHS information provided by 210 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 210 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 209 of 210 companies with hazard statement code(s):;
H301 (99.52%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Galantamine Hydrobromide is the hydrobromide salt form of galantamine, a tertiary alkaloid obtained synthetically or naturally from the bulbs and flowers of Narcissus and several other genera of the Amaryllidaceae family with anticholinesterase and neurocognitive-enhancing activities. Galantamine competitively and reversibly inhibits acetylcholinesterase, thereby increasing the concentration and enhancing the action of acetylcholine (Ach). In addition, galantamine is a ligand for nicotinic acetylcholine receptors, which may increase the presynaptic release of Ach and activate postsynaptic receptors. This agent may improve neurocognitive function in mild and moderate Alzheimer' s disease and may reduce abstinence-induced cognitive symptoms that promote smoking relapse.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

193146-85-9
69353-21-5
1953-04-4

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Intranasal galantamine/chitosan complex nanoparticles elicit neuroprotection potentials in rat brains via antioxidant effect

Lamia Said Kandil, Ragwa M Farid, Safaa S ElGamal, Amira Sayed Hanafy
PMID: 34032549   DOI: 10.1080/03639045.2021.1934861

Abstract

Alzheimer's disease is a common cause of dementia in the elderly. Galantamine hydrobromide (GH) is an anti-Alzheimer cholinesterase inhibitor that has an intrinsic antioxidant effect. In a previous study, GH was complexed with chitosan to prepare intranasal GH/chitosan complex nanoparticles (CX-NP2). The nanoparticles were located in rat brains 1 h after nasal administration and showed pharmacological superiority to GH nasal solution without showing histopathological toxicity.
This study aimed to investigate whether the long-term administration of CX-NP2 leads to biochemical toxicity in rat brains compared to GH nasal solution.
CX-NP2 dispersion and GH solution were administrated intranasally to male Wistar rats for 30 days (3 mg/kg/day). Malondialdehyde (MDA), lipid peroxidation marker, glutathione (GSH), superoxide dismutase (SOD) activity and tumor necrosis factor-α (TNF-α) were assessed in the brain extracts in all groups.
There was statistically insignificant difference between the CX-NP2 and GH nasal solution treated groups in all biochemical toxicity parameters assessed. Interestingly, MDA and TNF-α levels in the CX-NP2-treated group significantly decreased compared to the control group. Also, GSH level and SOD activity were significantly enhanced in CX-NP2 treated group compared to the control group.
CX-NP2 did not induce a statistically significant oxidative stress or neuroinflammation in rat brains after 30-day treatment, they rather elicited neuroprotective potentials.HighlightsIntranasal GH/chitosan complex nanoparticles (CX-NP2) show promising potential as a brain targeting carrier.Compared to GH nasal solution, nasal CX-NP2 formulation did not exert oxidative stress nor neuroinflammation when administered for 30 days.


Galantamine nanoparticles outperform oral galantamine in an Alzheimer's rat model: pharmacokinetics and pharmacodynamics

Samar O El-Ganainy, Mennatallah A Gowayed, Mahmoud Agami, Passant Mohamed, Marwa Belal, Ragwa M Farid, Amira S Hanafy
PMID: 34013783   DOI: 10.2217/nnm-2021-0051

Abstract

Galantamine is an acetylcholinesterase inhibitor frequently used in Alzheimer's disease management. Its cholinergic adverse effects and rapid elimination limit its therapeutic outcomes. We investigated the pharmacodynamics and pharmacokinetics of 2-week intranasal galantamine-bound chitosan nanoparticles (G-NP) treatment in scopolamine-induced Alzheimer's disease rat model.
Behavioral, neurobiochemical and histopathological changes were assessed and compared with oral and nasal solutions. Brain uptake and pharmacokinetics were determined using a novel validated LC/MS assay.
G-NP enhanced spatial memory, exploring behavior and cholinergic transmission in rats. Beta-amyloid deposition and Notch signaling were suppressed and the histopathological degeneration was restored. G-NP potentiated galantamine brain delivery and delayed its elimination.
G-NP hold promising therapeutic potentials and brain targeting, outperforming conventional galantamine therapy.


Neuroprotective role of galantamine with/without physical exercise in experimental autoimmune encephalomyelitis in rats

Mohamed A El-Emam, Samar El Achy, Dalaal M Abdallah, Hanan S El-Abhar, Mennatallah A Gowayed
PMID: 33836162   DOI: 10.1016/j.lfs.2021.119459

Abstract

The fact that physical activity besides central cholinergic enhancement contributes in improving neuronal function and spastic plasticity, recommends the use of the anticholinesterase and cholinergic drug galantamine with/without exercise in the management of the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis (MS).
Sedentary and 14 days exercised male Sprague Dawley rats were subjected to EAE. Hereafter, exercised rats continued on rotarod for 30 min for 17 consecutive days. At the onset of symptoms (day 13), EAE sedentary/exercised groups were subdivided into untreated and post-treated with galantamine. The disease progression was assessed by EAE score, motor performance, and biochemically using cerebrospinal fluid (CSF). Cerebellum and brain stem samples were used for histopathology and immunohistochemistry analysis.
Galantamine decreased EAE score of sedentary/exercised rats and enhanced their motor performance. Galantamine with/without exercise inhibited CSF levels of tumor necrosis factor (TNF)-α, interleukin (IL)-6), and Bcl-2-associated X protein (Bax), besides caspase-3 and forkhead box P3 (Foxp3) expression in the brain stem. Contrariwise, it has elevated CSF levels of brain derived neurotrophic factor (BDNF) and B-cell lymphoma (Bcl-2) and enhanced remyelination of cerebral neurons. Noteworthy, exercise boosted the drug effect on Bcl-2 and Bax.
The neuroprotective effect of galantamine against EAE was associated with anti-inflammatory and anti-apoptotic potentials, along with increasing BDNF and remyelination. It also normalized regulatory T-cells levels in the brain stem. The impact of the add-on of exercise was markedly manifested in reducing neuronal apoptosis.


QbD-steered development of mixed nanomicelles of galantamine: Demonstration of enhanced brain uptake, prolonged systemic retention and improved biopharmaceutical attributes

Shikha Lohan, Teenu Sharma, Sumant Saini, Rajan Swami, Dinesh Dhull, Sarwar Beg, Kaisar Raza, Anil Kumar, Bhupinder Singh
PMID: 33737096   DOI: 10.1016/j.ijpharm.2021.120482

Abstract

Numerous oral treatment options have been reported for neurological disorders, especially Alzheimer's disease (AD). Galantamine (GAL) is one of such drugs duly approved for management of AD. However, it exhibits poor brain penetration, low intestinal permeation and requires frequent dosing in AD treatment. The present studies, accordingly, were undertaken to develop DSPE-PEG 2000-based micelles loaded with GAL for efficient brain uptake, improved and extended pharmacokinetics, along with reduced dosing regimen.
Mixed nanomicelles (MNMs) were systematically formulated using QbD approach, and characterized for morphology, entrapment efficiency andin vitrodrug release.
Studies on CaCo-2 and neuronal U-87 cell lines exhibited substantial enhancement in the cellular permeability and uptake of the developed MNMs. Pharmacokinetic studies performed on rats showed significantly improved values of plasma AUC (i.e., 2.28-fold, p < 0.001), ostensibly due to bypassing of hepatic first-pass metabolism and improved intestinal permeability, together with significant rise in MRT (2.08-fold, p < 0.001) and t
(4.80-fold; p < 0.001) values, indicating immense potential for prolonged drug residence in body.Besides, substantial elevation in brain drug levels, distinctly improved levels of biochemical parameters in brain homogenates and cognitive improvement in β-amyloid-treated rats, testify the superiority in MNMs in therapeutic management of AD.
The preclinical findings of the developed nanocarrier systems successfully demonstrate the notable potential of enhanced drug efficacy, extended duration of action and improved patient compliance.


A Galantamine-Curcumin Hybrid Decreases the Cytotoxicity of Amyloid-Beta Peptide on SH-SY5Y Cells

Kirilka Mladenova, Georgi Stavrakov, Irena Philipova, Mariyana Atanasova, Svetla Petrova, Jordan Doumanov, Irini Doytchinova
PMID: 34299209   DOI: 10.3390/ijms22147592

Abstract

Misfolded amyloid beta (Aβ) peptides aggregate and form neurotoxic oligomers. Membrane and mitochondrial damages, calcium dysregulation, oxidative stress, and fibril deposits are among the possible mechanisms of Aβ cytotoxicity. Galantamine (GAL) prevents apoptosis induced by Aβ mainly through the ability to stimulate allosterically the α7 nAChRs and to regulate the calcium cytosolic concentration. Here, we examined the cytoprotective effects of two GAL derivatives, namely compounds
and
, against Aβ cytotoxicity on the human neuroblastoma cell line SH-SY5Y. The protective effects were tested at simultaneous administration, pre-incubation and post-incubation, with Aβ. GAL and curcumin (CU) were used in the study as reference compounds. It was found that
protects cells in a similar mode as GAL, while compound
and CU potentiate the toxic effects of Aβ. Allosteric stimulation of α7 nAChRs is suggested as a possible mechanism of the cytoprotectivity of
. These and previous findings characterize
as a prospective non-toxic multi-target agent against neurodegenerative disorders with inhibitory activity on acetylcholinesterase, antioxidant, and cytoprotective properties.


A Novel Galantamine-Curcumin Hybrid as a Potential Multi-Target Agent against Neurodegenerative Disorders

Rumyana Simeonova, Dimitrina Zheleva, Iva Valkova, Georgi Stavrakov, Irena Philipova, Mariyana Atanasova, Irini Doytchinova
PMID: 33806197   DOI: 10.3390/molecules26071865

Abstract

The acetylcholinesterase (AChE) inhibitors are the main drugs for symptomatic treatment of neurodegenerative disorders like Alzheimer's disease. A recently designed, synthesized and tested hybrid compound between the AChE inhibitor galantamine (GAL) and the antioxidant polyphenol curcumin (CU) showed high AChE inhibition in vitro. Here, we describe tests for acute and short-term toxicity in mice as well as antioxidant tests on brain homogenates measured the levels of malondialdehide (MDA) and glutathione (GSH) and in vitro DPPH, ABTS, FRAP and LPO inhibition assays. Hematological and serum biochemical analyses were also performed. In the acute toxicity tests, the novel AChE inhibitor given orally in mice showed LD
of 49 mg/kg. The short-term administration of 2.5 and 5 mg/kg did not show toxicity. In the ex vivo tests, the GAL-CU hybrid performed better than GAL and CU themselves; in a dose of 5 mg/kg, it demonstrates 25% reduction in AChE activity, as well as a 28% and 73% increase in the levels of MDA and GSH, respectively. No significant changes in blood biochemical data were observed. The antioxidant activity of
measured ex vivo was proven in the in vitro tests. In the ABTS assay,
showed radical scavenging activity 10 times higher than the positive control butylhydroxy toluol (BHT). The GAL-CU hybrid is a novel non-toxic AChE inhibitor with high antioxidant activity which makes it a prospective multitarget drug candidate for treatment of neurodegenerative disorders.


The Cholinergic Drug Galantamine Alleviates Oxidative Stress Alongside Anti-inflammatory and Cardio-Metabolic Effects in Subjects With the Metabolic Syndrome in a Randomized Trial

Carine Teles Sangaleti, Keyla Yukari Katayama, Kátia De Angelis, Tércio Lemos de Moraes, Amanda Aparecida Araújo, Heno F Lopes, Cleber Camacho, Luiz Aparecido Bortolotto, Lisete Compagno Michelini, Maria Cláudia Irigoyen, Peder S Olofsson, Douglas P Barnaby, Kevin J Tracey, Valentin A Pavlov, Fernanda Marciano Consolim Colombo
PMID: 33776997   DOI: 10.3389/fimmu.2021.613979

Abstract

The metabolic syndrome (MetS) is an obesity-associated disorder of pandemic proportions and limited treatment options. Oxidative stress, low-grade inflammation and altered neural autonomic regulation, are important components and drivers of pathogenesis. Galantamine, an acetylcholinesterase inhibitor and a cholinergic drug that is clinically-approved (for Alzheimer's disease) has been implicated in neural cholinergic regulation of inflammation in several conditions characterized with immune and metabolic derangements. Here we examined the effects of galantamine on oxidative stress in parallel with inflammatory and cardio-metabolic parameters in subjects with MetS.
The effects of galantamine treatment, 8 mg daily for 4 weeks or placebo, followed by 16 mg daily for 8 weeks or placebo were studied in randomly assigned subjects with MetS (
= 22 per group) of both genders. Oxidative stress, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase activities, lipid and protein peroxidation, and nitrite levels were analyzed before and at the end of the treatment. In addition, plasma cytokine and adipokine levels, insulin resistance (HOMA-IR) and other relevant cardio-metabolic indices were analyzed. Autonomic regulation was also examined by heart rate variability (HRV) before treatment, and at every 4 weeks of treatment.
Galantamine treatment significantly increased antioxidant enzyme activities, including SOD [+1.65 USOD/mg protein, [95% CI 0.39-2.92],
= 0.004] and CAT [+0.93 nmol/mg, [95% CI 0.34-1.51],
= 0.01], decreased lipid peroxidation [thiobarbituric acid reactive substances [log scale 0.72 pmol/mg, [95% CI 0.46-1.07],
= 0.05], and systemic nitrite levels [log scale 0.83 μmol/mg protein, [95% CI 0.57-1.20],
= 0.04] compared with placebo. In addition, galantamine significantly alleviated the inflammatory state and insulin resistance, and decreased the low frequency/high frequency ratio of HRV, following 8 and 12 weeks of drug treatment.
Low-dose galantamine alleviates oxidative stress, alongside beneficial anti-inflammatory, and metabolic effects, and modulates neural autonomic regulation in subjects with MetS. These findings are of considerable interest for further studies with the cholinergic drug galantamine to ameliorate MetS.


Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening

Georgi Stavrakov, Irena Philipova, Atanas Lukarski, Mariyana Atanasova, Borislav Georgiev, Teodora Atanasova, Spiro Konstantinov, Irini Doytchinova
PMID: 33916760   DOI: 10.3390/molecules26072058

Abstract

Despite extensive and intensive research efforts in recent decades, there is still no effective treatment for neurodegenerative diseases. On this background, the use of drugs inhibiting the enzyme acetylcholinesterase (AChE) remains an eternal evergreen in the symptomatic treatment of mild to moderate cognitive impairments. Even more, the cholinergic hypothesis, somewhat forgotten in recent years due to the shift in focus on amyloid cascade, is back to life, and the search for new, more effective AChE inhibitors continues. We generated a fragment-based library containing aromatic moieties and linkers originating from a set of novel AChE inhibitors. We used this library to design 1220 galantamine (GAL) derivatives following the model GAL (binding core) - linker (L) - aromatic fragment (Ar). The newly designed compounds were screened virtually for blood-brain barrier (BBB) permeability and binding to AChE. Among the top 10 best-scored compounds, a representative lead molecule was selected and tested for anti-AChE activity and neurotoxicity. It was found that the selected compound was a powerful non-toxic AChE inhibitor, 68 times more active than GAL, and could serve as a lead molecule for further optimization and development.


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